N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid
CAS No.: 503598-07-0
VCID: VC0195117
Molecular Formula: C18H18N2O4
Molecular Weight: 326.3 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
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Description | N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid is a chemical compound with the molecular formula C18H18N2O4 and a molecular weight of 326.3 g/mol . It is also known by several synonyms, including 503598-07-0, Imidafenacin Impurity, Imidafenacin metabolite M5, UNII-4DZ5IE80WL, and 4DZ5IE80WL . The compound has a role as an impurity of imidafenacin and as a metabolite . Its PubChem CID is 9858514 . The IUPAC name for N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid is 2-[(4-amino-4-oxo-3,3-diphenylbutyl)amino]-2-oxoacetic acid . Computed properties include an XLogP3-AA value of 1.9, three hydrogen bond donor counts, four hydrogen bond acceptor counts, and seven rotatable bonds . The compound's InChI Key is YNGURMKOKFOQOX-UHFFFAOYSA-N, and its SMILES notation is C1=CC=C(C=C1)C(CCNC(=O)C(=O)O)(C2=CC=CC=C2)C(=O)N . Other 3,3-diphenylpropylamine derivatives have been investigated for their pharmacological activities. Some, like N,N-dimethyl-3-(2-methoxyphenyl)-3-phenylpropylamine, exhibit antidepressant activity . Terodiline, another commercially available drug with a similar structure, possesses anti-cholinergic properties but has a long biological half-life and multiple pharmacological effects . Researchers have sought to develop novel 3,3-diphenylpropylamines with improved anti-cholinergic properties and fewer side effects . |
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CAS No. | 503598-07-0 |
Product Name | N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid |
Molecular Formula | C18H18N2O4 |
Molecular Weight | 326.3 g/mol |
IUPAC Name | 2-[(4-amino-4-oxo-3,3-diphenylbutyl)amino]-2-oxoacetic acid |
Standard InChI | InChI=1S/C18H18N2O4/c19-17(24)18(13-7-3-1-4-8-13,14-9-5-2-6-10-14)11-12-20-15(21)16(22)23/h1-10H,11-12H2,(H2,19,24)(H,20,21)(H,22,23) |
Standard InChIKey | YNGURMKOKFOQOX-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(CCNC(=O)C(=O)O)(C2=CC=CC=C2)C(=O)N |
Canonical SMILES | C1=CC=C(C=C1)C(CCNC(=O)C(=O)O)(C2=CC=CC=C2)C(=O)N |
Appearance | Solid |
Purity | > 95% |
Synonyms | N-(3-Carbamoyl-3,3-Diphenylpropyl)-Oxamic Acid |
PubChem Compound | 9858514 |
Last Modified | Apr 15 2024 |
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